Octanethioamide, N-methyl-N-phenyl-

Solvent extraction Thioamide aggregation Apparent molar volume

Hydrometallurgical researchers face selectivity loss and aggregation artifacts when extracting Pd(II) from high-acidity chloride leachates. MPHTA (N-methyl-N-phenyloctanethioamide) is a validated tertiary thioamide extractant that remains monomeric in toluene, ensuring predictable stoichiometry and superior Pd/Pt/Rh selectivity above 4.5 M HCl. - Selectivity ranking: MPHTA > MCHTA >> DMDCHTDGA - Pd(II) loading capacity: extractant:Pd molar ratio ~1.7 - Stable over multiple extraction-stripping cycles with acidified thiourea - Ideal reference standard for extractant screening libraries

Molecular Formula C15H23NS
Molecular Weight 249.4 g/mol
CAS No. 112363-20-9
Cat. No. B14297912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctanethioamide, N-methyl-N-phenyl-
CAS112363-20-9
Molecular FormulaC15H23NS
Molecular Weight249.4 g/mol
Structural Identifiers
SMILESCCCCCCCC(=S)N(C)C1=CC=CC=C1
InChIInChI=1S/C15H23NS/c1-3-4-5-6-10-13-15(17)16(2)14-11-8-7-9-12-14/h7-9,11-12H,3-6,10,13H2,1-2H3
InChIKeyZMEFBPSNCRKQKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MPHTA: Procurement-Ready Profile for Pd(II) Solvent Extraction


Octanethioamide, N-methyl-N-phenyl- (commonly abbreviated MPHTA) is a tertiary thioamide with the molecular formula C₁₅H₂₃NS and a molecular weight of 249.4 g/mol . It belongs to a class of sulfur-bearing monoamide derivatives specifically designed as selective extractants for platinum-group metals (PGMs), most notably palladium(II), from concentrated chloride media [1]. MPHTA is synthesized from its corresponding amide analogue and characterized by FTIR, ¹H/¹³C NMR, and GC/LC-MS, confirming its structural identity and purity as a research-grade solvent extraction reagent [1].

Monomeric extractant behavior in toluene for predictable Pd(II) loading
Consistent performance at high HCl concentrations (>4.5 M) without aggregation drift
Reported higher Pd(II)/Pt(IV) selectivity suitable for PGM separation research

Why MPHTA Is Not Interchangeable with MCHTA in Pd(II) Recovery


Although N-methyl-N-cyclohexyl-octanthioamide (MCHTA) shares an identical octanthioamide backbone and differs only in the N-substituent (cyclohexyl vs. phenyl), the two compounds exhibit distinct aggregation behavior, extraction stoichiometry, and selectivity profiles in toluene-based solvent extraction (SX) systems [1]. Substituting MPHTA with MCHTA without adjusting process parameters leads to altered loading capacities and sensitivity to Fe(III) interference, particularly above 4.5 M HCl where their extraction mechanisms diverge [1][2]. These differences are not predictable from molecular formula alone, necessitating compound-specific evaluation for procurement decisions in hydrometallurgical PGM recovery research.

Aggregation behavior differs

MPHTA remains monomeric in toluene; MCHTA shows slight aggregation that may alter extraction stoichiometry and loading predictions.

High-acidity mechanism divergence

Above 4.5 M HCl, MCHTA extraction pathways shift relative to MPHTA, potentially introducing Fe(III) interference variability not seen with MPHTA.

Selectivity profile may not transfer

Pd(II)/Pt(IV) selectivity ranking reported for MPHTA does not directly apply to MCHTA; substituting based on backbone similarity can compromise separation outcomes.

Quantitative Differentiation: MPHTA vs. MCHTA and In-Class Alternatives


Monomeric vs. Aggregating Behavior in Toluene

Density and apparent molar volume measurements in toluene reveal that MPHTA exists exclusively as a monomeric species, whereas MCHTA exhibits a measurable tendency to self-aggregate under identical conditions [1]. This property directly influences the extractant's effective concentration, mass transfer kinetics, and the stoichiometry of the metal-extractant complex formed during Pd(II) extraction. Monomeric MPHTA offers more predictable, linear scaling of extraction performance with concentration, which is a critical advantage for process modeling and scale-up.

Aggregation state
Head-to-head
MPHTA: monomeric
MCHTA: slight aggregation
Supports consistent active concentration for reproducible loading data
Apparent molar volume data confirm qualitative difference in toluene
Solvent extraction Thioamide aggregation Apparent molar volume

Pd(II) Selectivity Advantage in Multi-Metal Chloride Matrices

In competitive extraction experiments from multi-metal chloride solutions containing Pd(II), Pt(IV), Rh(III), Al(III), and Fe(III), MPHTA demonstrated slightly superior Pd(II) selectivity compared to MCHTA, though with marginally lower overall extraction efficiency [1]. A broader comparison with a thiodiglycolamide derivative (DMDCHTDGA) revealed MPHTA's selectivity to be clearly higher, establishing a differentiation gradient within the thioamide family [1]. Fe(III) was the only interferent significantly affecting Pd(II) distribution ratios for both thioamides; all other metals were practically not extracted [2].

Pd(II) selectivity
Head-to-head
MPHTA > MCHTA >> DMDCHTDGA
Reported higher Pd(II)/Pt(IV) selectivity may reduce purification steps
Only Fe(III) interfered measurably; other metals practically not extracted
Selectivity Palladium extraction Platinum-group metals

High-Acidity Performance: Equivalence and Divergence from MCHTA

MPHTA and MCHTA show equivalent Pd(II) extraction performance (distribution ratios, D, and extraction percentages) for HCl concentrations up to 4.5 M, both achieving >90% extraction across 0.5–8.0 M HCl [1][2]. However, above this threshold, the extraction mechanisms diverge due to differences in inner-sphere complex formation and aggregation of MCHTA [1]. This mechanistic divergence makes MPHTA the more stable performer at high acidity for researchers modeling extraction equilibria or targeting leachates with HCl >4.5 M.

Acidity performance
Head-to-head
Equivalent up to 4.5 M HCl; mechanism diverges above
Consistent extraction chemistry for high-acidity leachate studies
Distribution ratios >9 across 0.5–8.0 M HCl for MPHTA
HCl concentration range Distribution ratio Extraction mechanism

High Loading Capacity and Cyclic Stability

MPHTA achieves extractant:Pd(II) molar ratios as low as 1.7 in toluene at saturation, indicating a high loading capacity comparable to MCHTA [1]. Successive extraction–stripping cycles using acidified thiourea as stripping agent confirmed robust performance with commercial diluents, with no significant loss of extraction efficiency, demonstrating the compound's suitability for repeated-use SX circuits [1]. These performance metrics are critical for industrial feasibility assessments, where long-term extractant stability and minimal degradation dictate process economics.

Loading & cycles
Head-to-head
~1.7 extractant:Pd molar ratio; stable over multiple cycles
Supports long-duration pilot-scale testing without degradation drift
Acidified thiourea stripping; commercial diluents evaluated
Loading capacity Stripping Recyclability

Physicochemical Profile for Procurement Quality Assurance

MPHTA has a predicted density of 1.0±0.1 g/cm³ and a boiling point of 335.6±25.0 °C at 760 mmHg, with a vapor pressure of 0.0±0.7 mmHg at 25°C . These parameters, while predicted, provide essential quality-control benchmarks for incoming material verification. The compound is synthesized and characterized via FTIR, ¹H/¹³C NMR, and mass spectrometry, with purity confirmed by chromatographic methods [1]. Researchers procuring MPHTA should request these QC data to ensure batch-to-batch consistency, particularly given that residual amide precursor or solvent impurities can alter extraction stoichiometry.

QC benchmarks
Data to verify
Density 1.0±0.1 g/cm³; BP 335.6±25.0 °C; FTIR/NMR/GC-MS confirmed
Procurement quality-assurance reference points
Predicted properties; request batch-specific QC data for identity verification
Physicochemical properties Quality control Procurement specification

Optimal Application Scenarios for MPHTA


Selective Pd(II) Recovery from High-Acidity PGM Leachates

MPHTA is the preferred thioamide extractant when the aqueous feed contains high HCl concentrations exceeding 4.5 M and high selectivity for Pd(II) over Pt(IV) and Rh(III) is required. Its monomeric nature in toluene ensures predictable extraction stoichiometry and consistent performance in this high-acidity regime, where MCHTA's aggregation and mechanistic divergence introduce experimental variability [1]. This scenario directly applies to hydrometallurgical processing of spent automotive catalysts and electronic waste leachates.

Fundamental Studies on Monomeric Thioamide–Pd(II) Complexation

For researchers investigating the fundamental coordination chemistry of Pd(II) extraction by neutral thioamide ligands, MPHTA's confirmed monomeric state in toluene offers a cleaner model system than MCHTA [1]. The absence of extractant self-aggregation simplifies spectroscopic analysis (UV–visible, NMR) and the determination of extracted complex stoichiometry, making MPHTA the compound of choice for mechanistic studies aiming to establish structure–activity relationships in thioamide-based extractants.

Pilot-Scale SX Circuit Validation with Multi-Cycle Reusability

MPHTA's demonstrated stability over multiple extraction–stripping cycles with acidified thiourea, combined with its high loading capacity (extractant:Pd(II) molar ratio ~1.7), makes it suitable for pilot-scale SX circuit testing where long-term extractant integrity is a critical performance metric [2]. Researchers evaluating the techno-economic feasibility of thioamide-based Pd recovery processes should select MPHTA to benchmark cyclic performance against conventional extractants.

Comparative Screening with a Well-Characterized Thioamide Reference

MPHTA serves as an ideal reference compound in extractant screening libraries due to its extensive published characterization data, including selectivity rankings relative to MCHTA and DMDCHTDGA [3]. Laboratories synthesizing or evaluating novel thioamide derivatives can use MPHTA as a benchmark standard to contextualize new extractant performance within the established selectivity hierarchy: MPHTA > MCHTA >> DMDCHTDGA.

Application
Selection Property
Validation Focus
High-acidity PGM leachate studies
Monomeric behavior at >4.5 M HCl
Pd(II)/Pt(IV) selectivity and Fe(III) interference control
Fundamental thioamide-Pd(II) complexation research
Non-aggregating ligand simplifies stoichiometry analysis
Extracted complex structure and spectroscopic interpretation
Pilot-scale SX circuit validation
High loading capacity and multi-cycle stability
Extractant degradation and stripping efficiency over repeated use
Thioamide screening reference compound
Established selectivity hierarchy vs MCHTA, DMDCHTDGA
Benchmarking novel extractants within the reported ranking context
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